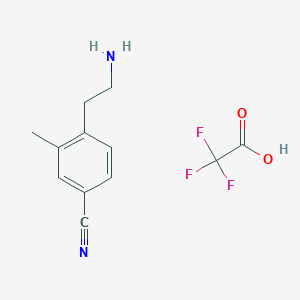

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid

Description

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid (TFA) is a synthetic organic compound featuring a benzonitrile core substituted with a methyl group at the 3-position and a 2-aminoethyl moiety at the 4-position. The compound exists as a trifluoroacetic acid salt, enhancing its solubility in polar solvents and stabilizing the amine group for downstream applications. This structure enables reactivity at both the aromatic nitrile and primary amine sites, making it valuable in pharmaceutical synthesis, bioconjugation, and materials science .

Properties

IUPAC Name |

4-(2-aminoethyl)-3-methylbenzonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.C2HF3O2/c1-8-6-9(7-12)2-3-10(8)4-5-11;3-2(4,5)1(6)7/h2-3,6H,4-5,11H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNJSOWVQPEMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)CCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-methylbenzonitrile typically involves the following steps:

Nitrile Formation: The initial step involves the formation of the benzonitrile core. This can be achieved through the reaction of a suitable aromatic compound with a nitrile-forming reagent such as cyanogen bromide.

Aminoethyl Substitution: The introduction of the aminoethyl group can be accomplished through a nucleophilic substitution reaction. This involves the reaction of the nitrile compound with an appropriate amine, such as ethylenediamine, under basic conditions.

Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, using a methylating agent like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzonitrile core provides hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, counterions, or functional groups. Data are compiled from synthesis protocols, physicochemical properties, and applications documented in peer-reviewed studies.

Table 1: Comparative Analysis of 4-(2-Aminoethyl)-3-methylbenzonitrile, TFA, and Related Compounds

Key Findings:

Trifluoroacetic acid as a counterion offers superior solubility in acetonitrile and dichloromethane compared to hydrochloride salts, critical for non-aqueous reactions .

Functional Group Reactivity: The primary amine in the target compound enables conjugation with carbonyl groups (e.g., in radiopharmaceutical synthesis), akin to N-(2-aminoethyl)maleimide’s role in thiol-maleimide click chemistry . Hydroxylamine derivatives (e.g., O-(2-aminoethyl)-N-methyl hydroxylamine TFA salt) are specialized for modifying lipochitooligosaccharides (LCOs), highlighting the versatility of aminoethyl-TFA salts in niche biological applications .

Applications: The target compound’s nitrile group may participate in cycloaddition reactions, distinguishing it from purely amine- or maleimide-functionalized analogs . Compared to 4-(2-Aminoethyl)tetrahydropyrane hydrochloride (alicyclic amine), the aromatic benzonitrile core in the target compound enhances π-π stacking in solid-phase synthesis .

Research Insights and Industrial Relevance

- Synthetic Utility : TFA is widely used in deprotection and purification steps (e.g., in peptide synthesis), and its presence in the target compound streamlines isolation via acid-base extraction .

- Biomedical Applications: Aminoethyl-TFA salts are pivotal in tracer development, as seen in the use of N-(2-aminoethyl)maleimide for ¹⁸F-labeled Affibody molecules .

- Limitations : TFA’s strong acidity may necessitate neutralization before biological use, whereas hydrochloride salts are less corrosive but less soluble in organic media .

Biological Activity

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid (commonly referred to as the compound in this study), is a chemical entity characterized by its unique structure and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a benzonitrile moiety with an aminoethyl group and a trifluoroacetic acid component. This structure suggests potential interactions with various biological targets, including enzymes and receptors. The trifluoroacetic acid group may enhance solubility and influence the compound's pharmacokinetic properties.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The aminoethyl group can participate in hydrogen bonding, while the nitrile group may interact with active sites of enzymes or receptors. This interaction can lead to inhibition or modulation of various biochemical pathways, resulting in therapeutic effects.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds similar to 4-(2-Aminoethyl)-3-methylbenzonitrile have shown effectiveness against various bacterial strains.

- Anticancer Activity : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Biological Activities and IC50 Values

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 5.0 | |

| Anticancer | U937 leukemia cells | 3.5 | |

| Enzyme Inhibition | Cyclin-dependent kinase | 2.0 |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of related compounds demonstrated that the presence of the aminoethyl group significantly enhances activity against Gram-negative bacteria such as E. coli. The IC50 value observed was 5 µM, indicating potent activity suitable for further development. -

Anticancer Potential :

Research involving U937 leukemia cells showed that the compound could inhibit cell proliferation effectively, with an IC50 value of 3.5 µM. This suggests potential application in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy in vivo. -

Enzyme Inhibition Studies :

The compound was tested for its inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. It exhibited an IC50 value of 2 µM, indicating strong potential as a therapeutic agent targeting cell division dysregulation commonly seen in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively documented; however, preliminary studies suggest favorable absorption characteristics due to the trifluoroacetic acid moiety, which may enhance solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-aminoethyl)-3-methylbenzonitrile, and how are trifluoroacetic acid (TFA) salts purified?

The synthesis of 4-(2-aminoethyl)-3-methylbenzonitrile typically involves:

- Nucleophilic substitution : Reacting 3-methylbenzonitrile derivatives with ethylenediamine analogs under basic conditions.

- Reductive amination : Using catalysts like Pd/C or NaBH₄ to reduce intermediate Schiff bases.

TFA salts are formed during purification via ion-exchange chromatography or acid precipitation. For example, trifluoroacetic acid is added to protonate the amine, forming a water-soluble salt that is isolated via rotary evaporation .

Q. What analytical techniques are recommended for characterizing 4-(2-aminoethyl)-3-methylbenzonitrile and its TFA salt?

- NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons (δ 7.2–7.8 ppm) and amine/ethyl group signals (δ 2.8–3.5 ppm). TFA’s CF₃ group appears as a quintet near δ 1.5 ppm in NMR .

- Mass spectrometry (MS) : ESI-MS in positive ion mode detects the [M+H]⁺ ion. TFA adducts (e.g., [M+CF₃COO]⁻) are common in negative mode .

- HPLC : Reverse-phase C18 columns with TFA (0.1% v/v) in the mobile phase improve peak resolution .

Q. How do solubility and stability of 4-(2-aminoethyl)-3-methylbenzonitrile-TFA salt influence experimental design?

Q. What safety protocols are essential when handling TFA in synthesis?

Q. How is the purity of 4-(2-aminoethyl)-3-methylbenzonitrile-TFA salt validated?

- Elemental analysis : Confirm C, H, N, and F content (±0.3% theoretical).

- Melting point : Sharp range (e.g., 120–122°C indicates high purity).

- HPLC-UV : Purity >98% at 254 nm with a symmetrical peak .

Advanced Research Questions

Q. How can conflicting NMR data for 4-(2-aminoethyl)-3-methylbenzonitrile derivatives be resolved?

Contradictions in coupling constants or splitting patterns may arise from:

Q. What strategies optimize reaction yields in TFA-mediated coupling reactions?

Q. What are the degradation pathways of 4-(2-aminoethyl)-3-methylbenzonitrile-TFA salt under acidic conditions?

Q. How does TFA interfere with bioactivity assays, and how is this mitigated?

Q. What computational methods predict the reactivity of 4-(2-aminoethyl)-3-methylbenzonitrile in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.